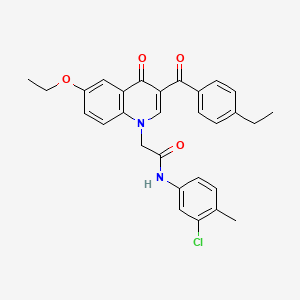![molecular formula C20H19F2NO B2431582 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone CAS No. 2309553-62-4](/img/structure/B2431582.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone, also known as AZD3783, is a novel drug compound that has been developed for potential use in the treatment of neurological disorders.
作用機序
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive function, learning, and memory, and is also implicated in the pathophysiology of neurological disorders. By enhancing the activity of the α7 nAChR, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone may improve cognitive function and memory and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone has been shown to increase the activity of the α7 nAChR in the brain, leading to improved cognitive function and memory. It has also been shown to reduce the symptoms of schizophrenia in animal models of the disease. In addition, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
実験室実験の利点と制限
One advantage of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone is its specificity for the α7 nAChR, which reduces the risk of off-target effects. However, one limitation of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone is its relatively short half-life, which may limit its efficacy in long-term treatment of neurological disorders.
将来の方向性
Future research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone could focus on optimizing its pharmacokinetic properties to improve its efficacy in long-term treatment of neurological disorders. In addition, further studies could investigate its potential use in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, studies could explore the potential of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone in combination with other drugs for the treatment of neurological disorders.
合成法
The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone involves several steps, including the reaction of 4-(4-fluorophenyl)benzaldehyde with 3-fluorocyclohexanone in the presence of a base catalyst to yield the intermediate 4-(4-fluorophenyl)-3-fluorocyclohexanone. This intermediate is then reacted with (S)-(-)-8-azabicyclo[3.2.1]octan-3-one in the presence of an acid catalyst to produce the final product, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone.
科学的研究の応用
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce the symptoms of schizophrenia in animal models of the disease.
特性
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO/c21-16-7-5-14(6-8-16)13-1-3-15(4-2-13)20(24)23-18-9-10-19(23)12-17(22)11-18/h1-8,17-19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUINFMCPONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)


![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)